![molecular formula C17H17F3O2 B14181561 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one CAS No. 918873-49-1](/img/structure/B14181561.png)
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one is a complex organic compound characterized by the presence of a cyclooctene ring, a trifluoromethyl group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one typically involves the reaction of cyclooctene with a trifluoromethyl-substituted phenyl ketone under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing cyclooctene as a starting material and introducing the trifluoromethyl-substituted phenyl ketone through a series of cyclization steps.
Catalytic Hydrogenation: Employing catalysts such as palladium or platinum to hydrogenate intermediate compounds, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways The compound’s trifluoromethyl group and ketone functionality play crucial roles in its reactivity and binding affinity
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one: Similar in structure but may differ in the position or type of substituents.
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohex-2-en-1-one: A similar compound with a cyclohexene ring instead of a cyclooctene ring.
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclopent-2-en-1-one: A similar compound with a cyclopentene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclooctene ring and a trifluoromethyl-substituted phenyl ketone, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
918873-49-1 |
|---|---|
Formule moléculaire |
C17H17F3O2 |
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclooct-2-en-1-one |
InChI |
InChI=1S/C17H17F3O2/c18-17(19,20)14-9-6-5-8-13(14)16(22)11-12-7-3-1-2-4-10-15(12)21/h5-9H,1-4,10-11H2 |
Clé InChI |
OXDILOMFDQMERV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=C(C(=O)CC1)CC(=O)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


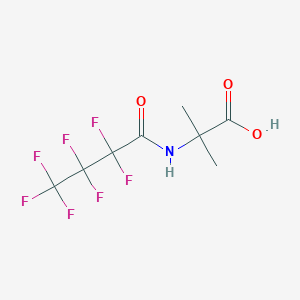
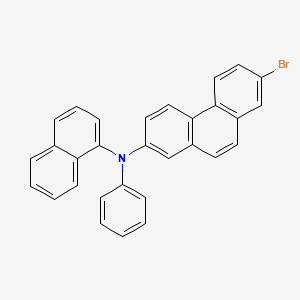

![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)

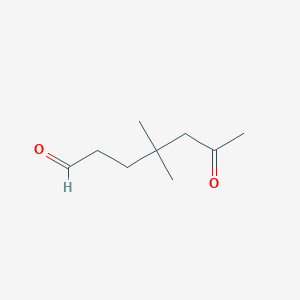
![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)

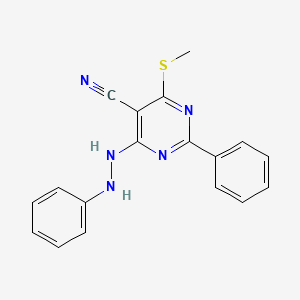

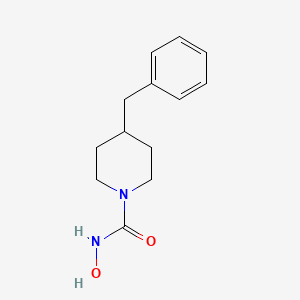
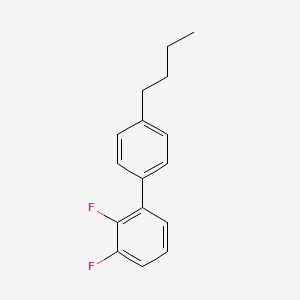
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

